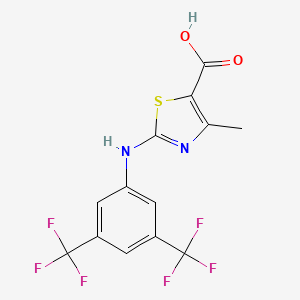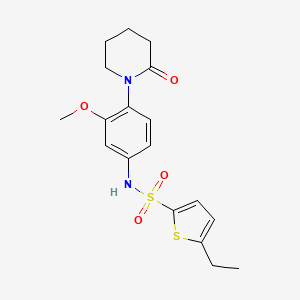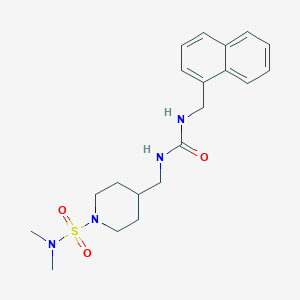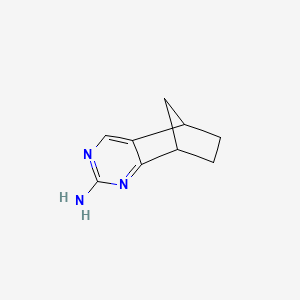
2-((3,5-bis(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are part of many important drugs . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is often used in medicinal chemistry due to its lipophilic properties and ability to form strong interactions with proteins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The 3,5-bis(trifluoromethyl)phenyl group would add significant steric bulk and lipophilicity to the molecule .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The presence of the 3,5-bis(trifluoromethyl)phenyl group could potentially influence the reactivity of the thiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiazole ring could contribute to its aromaticity and stability, while the 3,5-bis(trifluoromethyl)phenyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-((3,5-bis(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid”, also known as “2-[3,5-bis(trifluoromethyl)anilino]-4-methyl-1,3-thiazole-5-carboxylic acid”.
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent due to its unique chemical structure. The presence of trifluoromethyl groups enhances its ability to disrupt microbial cell membranes, making it effective against a variety of bacterial and fungal pathogens .
Anti-inflammatory Drugs
Research indicates that this compound can inhibit certain enzymes involved in the inflammatory response. Its thiazole ring and trifluoromethyl groups contribute to its high binding affinity and specificity, making it a promising candidate for the development of new anti-inflammatory drugs .
Cancer Therapeutics
The compound has been studied for its potential in cancer therapy. Its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes it a valuable lead compound for developing new anticancer drugs. The trifluoromethyl groups play a crucial role in enhancing its bioavailability and metabolic stability .
Enzyme Inhibitors
Due to its structural features, this compound acts as a potent inhibitor of various enzymes, including kinases and proteases. Its application in enzyme inhibition studies helps in understanding enzyme mechanisms and developing enzyme-targeted therapies .
Agricultural Chemicals
The compound is also studied for its potential use in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with biological targets in pests and weeds, providing a basis for developing new agricultural chemicals.
Antimicrobial properties Anti-inflammatory potential Cancer therapeutics Enzyme inhibitors : Organic synthesis : Material science : Catalysis : Agricultural chemicals
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2S/c1-5-9(10(22)23)24-11(20-5)21-8-3-6(12(14,15)16)2-7(4-8)13(17,18)19/h2-4H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJUPMQEJFHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)
![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)


![methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2680411.png)

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2680415.png)

